Cas no 1804057-07-5 (4-Formyl-3-(2-oxopropyl)mandelic acid)

4-Formyl-3-(2-oxopropyl)mandelic acid is a specialized organic compound featuring both formyl and oxopropyl functional groups attached to a mandelic acid backbone. This structure makes it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of complex molecules in pharmaceuticals and fine chemicals. Its reactive aldehyde and ketone moieties allow for selective modifications, enabling applications in multi-step synthesis. The compound’s stability under controlled conditions and compatibility with various reaction conditions further enhance its utility. Researchers value it for its potential in constructing chiral frameworks and as a precursor for bioactive derivatives. Proper handling and storage are recommended to maintain its integrity.
4-Formyl-3-(2-oxopropyl)mandelic acid structure
1804057-07-5 structure
Product Name:4-Formyl-3-(2-oxopropyl)mandelic acid
CAS No:1804057-07-5
MF:C12H12O5
MW:236.220684051514
CID:4940787
Update Time:2025-06-08

4-Formyl-3-(2-oxopropyl)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Formyl-3-(2-oxopropyl)mandelic acid
    • Inchi: 1S/C12H12O5/c1-7(14)4-10-5-8(11(15)12(16)17)2-3-9(10)6-13/h2-3,5-6,11,15H,4H2,1H3,(H,16,17)
    • InChI Key: OPMABKVEDKJSPW-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1=CC=C(C=O)C(CC(C)=O)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 312
  • XLogP3: -0.1
  • Topological Polar Surface Area: 91.7

4-Formyl-3-(2-oxopropyl)mandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026083-250mg
4-Formyl-3-(2-oxopropyl)mandelic acid
1804057-07-5 97%
250mg
484.80 USD 2021-06-18
Alichem
A015026083-500mg
4-Formyl-3-(2-oxopropyl)mandelic acid
1804057-07-5 97%
500mg
847.60 USD 2021-06-18
Alichem
A015026083-1g
4-Formyl-3-(2-oxopropyl)mandelic acid
1804057-07-5 97%
1g
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Additional information on 4-Formyl-3-(2-oxopropyl)mandelic acid

Comprehensive Analysis of 4-Formyl-3-(2-oxopropyl)mandelic acid (CAS No. 1804057-07-5): Properties, Applications, and Industry Insights

4-Formyl-3-(2-oxopropyl)mandelic acid (CAS No. 1804057-07-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This carbonyl-containing mandelic acid derivative exhibits a combination of aldehyde and ketone functional groups, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a chiral building block for drug development, given the growing demand for enantioselective synthesis in modern medicine.

The compound's molecular structure (C12H12O5) features both formyl and 2-oxopropyl substituents on the mandelic acid backbone, creating multiple reactive sites for chemical modifications. Recent studies highlight its utility in developing targeted therapeutics, especially in the context of metabolic disorder research and anti-inflammatory drug design. These applications align with current healthcare trends focusing on personalized medicine and precision pharmacology.

From a technical perspective, 4-Formyl-3-(2-oxopropyl)mandelic acid demonstrates interesting physicochemical properties that warrant careful handling in laboratory settings. Its solubility profile varies significantly across different organic solvents, with optimal dissolution observed in polar aprotic solvents like DMSO. This characteristic makes it particularly valuable for high-throughput screening applications where compound solubility is crucial for assay performance.

Industry analysts note increasing patent activity surrounding mandelic acid derivatives, with CAS 1804057-07-5 appearing in several recent applications related to biodegradable polymers and sustainable material science. This aligns with the global push toward green chemistry initiatives and environmentally friendly production methods. The compound's potential in catalysis and asymmetric synthesis further enhances its commercial viability.

Quality control protocols for 4-Formyl-3-(2-oxopropyl)mandelic acid typically involve advanced analytical techniques such as HPLC purity analysis and mass spectrometry characterization. The pharmaceutical industry particularly values batches with ≥98% purity for research applications, emphasizing the importance of robust synthetic methodologies and purification processes in production.

Emerging research suggests potential applications of this compound in neurological studies, particularly regarding its molecular interactions with certain neurotransmitter systems. While still in early stages, these investigations respond to growing scientific interest in neurodegenerative disease mechanisms and cognitive health preservation strategies.

Storage and handling recommendations for CAS 1804057-07-5 typically suggest protection from moisture and light exposure, with optimal stability observed at controlled room temperature. These parameters are particularly relevant for laboratories focusing on long-term stability studies or formulation development where compound integrity is paramount.

The global market for specialty fine chemicals like 4-Formyl-3-(2-oxopropyl)mandelic acid shows consistent growth, driven by expanding R&D budgets in both academic and industrial sectors. Market intelligence reports highlight increasing demand from contract research organizations and biotech startups engaged in novel drug discovery programs.

From a regulatory standpoint, proper documentation of safety data and handling procedures remains essential when working with this compound. While not classified as hazardous under standard protocols, appropriate laboratory precautions should always be observed during handling, in line with current good laboratory practices (GLP) standards.

Future research directions for 4-Formyl-3-(2-oxopropyl)mandelic acid may explore its potential in computational chemistry applications, particularly in molecular docking studies and virtual screening platforms. The compound's structural features make it an interesting candidate for cheminformatics research and drug-likeness prediction algorithms.

Academic interest in this compound continues to grow, with recent publications examining its crystallographic properties and solid-state behavior. Such studies contribute valuable data to the broader field of materials science while potentially uncovering new applications in crystal engineering and pharmaceutical formulation technologies.

Supply chain considerations for CAS 1804057-07-5 emphasize the importance of reliable chemical sourcing and quality assurance processes. Researchers increasingly prioritize suppliers who can provide comprehensive analytical certificates and batch-to-batch consistency, reflecting the compound's role in sensitive experimental workflows.

In conclusion, 4-Formyl-3-(2-oxopropyl)mandelic acid represents an intriguing case study in how specialty chemicals can bridge multiple scientific disciplines. Its evolving applications across drug discovery, material science, and analytical chemistry demonstrate the compound's versatility while offering researchers numerous avenues for innovation and discovery.

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